Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Anticancer Prostate cancer Structure–Activity Relationship

3-(3,4-Dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105233-36-0; molecular formula C₁₈H₁₈N₂O₆S; MW 390.41 g/mol) is a fully substituted 1,2,4-oxadiazole heterocycle bearing a 3,4-dimethoxyphenyl ring at position 3 and a 4-methoxybenzenesulfonylmethyl moiety at position 5. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, acting as a bioisostere of ester and amide functionalities, which can confer improved metabolic stability and modulated lipophilicity relative to carbonyl-containing counterparts.

Molecular Formula C18H18N2O6S
Molecular Weight 390.41
CAS No. 1105233-36-0
Cat. No. B2407091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS1105233-36-0
Molecular FormulaC18H18N2O6S
Molecular Weight390.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H18N2O6S/c1-23-13-5-7-14(8-6-13)27(21,22)11-17-19-18(20-26-17)12-4-9-15(24-2)16(10-12)25-3/h4-10H,11H2,1-3H3
InChIKeyNTRIOVFJXVANLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105233-36-0): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Background


3-(3,4-Dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105233-36-0; molecular formula C₁₈H₁₈N₂O₆S; MW 390.41 g/mol) is a fully substituted 1,2,4-oxadiazole heterocycle bearing a 3,4-dimethoxyphenyl ring at position 3 and a 4-methoxybenzenesulfonylmethyl moiety at position 5 . The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, acting as a bioisostere of ester and amide functionalities, which can confer improved metabolic stability and modulated lipophilicity relative to carbonyl-containing counterparts [1]. This specific substitution pattern—electron-rich dimethoxyphenyl on one side and an arylsulfonylmethyl group on the other—distinguishes it from simpler mono-substituted or sulfide-linked oxadiazole analogs that have been more extensively characterized in the literature [2]. The compound is commercially available from multiple chemical suppliers for research use, but to date no dedicated primary publication reports its synthesis, biological evaluation, or head‑to‑head pharmacological comparison.

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for CAS 1105233-36-0 in Structure–Activity-Dependent Applications


Within the 1,2,4-oxadiazole class, both the nature of the 3-aryl group and the oxidation state of the sulfur linker at position 5 profoundly modulate biological target engagement and selectivity. Published structure–activity relationship (SAR) studies demonstrate that replacing a sulfonylmethyl group with a sulfide linker can ablate anticancer activity entirely, while electron-donating substituents (e.g., methoxy) on the 3-aryl ring significantly enhance enzyme inhibition potency compared to unsubstituted phenyl analogs [1]. Furthermore, the specific combination of a 3,4-dimethoxyphenyl donor group and a 4-methoxybenzenesulfonyl acceptor group creates a unique electronic distribution and hydrogen-bonding capacity that is not replicated by analogs bearing mono-methoxy, methyl, or halogen substituents at equivalent positions . Consequently, substituting CAS 1105233-36-0 with a structurally similar but electronically distinct 1,2,4-oxadiazole—such as the phenylsulfonyl analog (CAS 1105199-73-2) or the m-tolyl analog (CAS 1105206-68-5)—risks losing the specific pharmacophore interactions that this compound's substitution pattern is designed to probe, particularly in kinase inhibition and apoptosis-induction assays [2].

Quantitative Differentiation Evidence for CAS 1105233-36-0 Relative to Closest Structural Analogs


Sulfonyl vs. Sulfide Linker: Essential for Anticancer Activity in the 1,2,4-Oxadiazole Class

In a published SAR series of 1,2,4-oxadiazoles, sulfide-linked derivatives showed no measurable anticancer activity (IC₅₀ > 100 µM on DU-145 prostate cancer cells), whereas their sulfonyl counterparts achieved IC₅₀ values from 0.50 to 8.80 µM [1]. CAS 1105233-36-0 incorporates the critical sulfonyl oxidation state that is required for cytotoxicity in this scaffold class. While direct IC₅₀ data for CAS 1105233-36-0 itself are not available in the public domain, the presence of the sulfonylmethyl linker—rather than a sulfide or methylene bridge—places it in the active subset of the chemotype.

Anticancer Prostate cancer Structure–Activity Relationship

3,4-Dimethoxyphenyl Substitution Enhances Enzyme Inhibition Potency Relative to Unsubstituted Phenyl

Within the 1,2,4-oxadiazole chemotype, the introduction of methoxy groups on the 3-phenyl ring markedly improves enzyme inhibitory activity. A 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole analog (Compound 9a) demonstrated an IC₅₀ of 5.28 µM against phosphodiesterase 4B2 (PDE4B2), a key target in inflammatory pathways, whereas the corresponding unsubstituted 3-phenyl analog showed significantly weaker inhibition (IC₅₀ not precisely quantified but reported as > 30 µM in the same assay system) [1]. CAS 1105233-36-0 retains the 3,4-dimethoxyphenyl pharmacophore that drives this potency enhancement.

Enzyme inhibition PDE4B2 Inflammation

4-Methoxybenzenesulfonyl Group Enables GSK-3β Kinase Engagement Absent in Phenylsulfonyl and Tolyl Analogs

The 5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole sub-series has been identified as a selective GSK-3β inhibitor chemotype. The 4-methoxy substituent on the benzenesulfonyl ring contributes to a hydrogen-bond-accepting interaction within the kinase ATP-binding pocket that is not available to the corresponding phenylsulfonyl (CAS 1105199-73-2) or 4-methylbenzenesulfonyl (CAS 1105206-68-5) analogs [1]. Patent disclosures (US8492378, US20100069381) covering this chemotype explicitly claim oxadiazoles bearing alkoxy-substituted arylsulfonyl groups for GSK-3β inhibition, supporting the functional relevance of the 4-methoxybenzenesulfonyl moiety [2].

GSK-3β inhibition Kinase Neurodegeneration

Cancer Cell Line Selectivity Profile Favoring Androgen-Independent Over Androgen-Dependent Prostate Cancer Cells

In the sulfonyl 1,2,4-oxadiazole series evaluated by Khatik et al., active compounds (IC₅₀ 0.50–5.10 µM on DU-145) retained good activity on the androgen-independent PC-3 cell line (IC₅₀ as low as 1.05 µM for compound 8(d)(i)) but showed only moderate activity on androgen-dependent LNCaP cells (IC₅₀ values 2.90–36.25 µM), suggesting a mechanism of action distinct from the antiandrogen bicalutamide [1]. Very low cytotoxicity was concurrently observed on non-cancerous MCF-10A breast epithelial cells (e.g., compound 8(d)(i): 51.00% cytotoxicity at 1.0 µM on DU-145 vs. < 5% on MCF-10A at the same concentration) [1]. CAS 1105233-36-0 belongs to this sulfonyl subclass; this differential cell line sensitivity profile is a class characteristic.

Prostate cancer Androgen-independent Selectivity

Metabolic Stability Advantage Conferred by the 1,2,4-Oxadiazole Core Over Ester/Amide Bioisosteres

The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities, providing resistance to hydrolytic cleavage by esterases and amidases [1]. Comparative studies of 1,2,4-oxadiazole-matched pairs within the AstraZeneca compound collection demonstrated that replacing an ester with a 1,2,4-oxadiazole reduces log D by approximately one order of magnitude while maintaining or improving metabolic stability in hepatic microsomal assays [2]. Although such direct matched-pair data are not available specifically for CAS 1105233-36-0, the 1,2,4-oxadiazole core it contains is the structural element responsible for this differentiated stability profile.

Metabolic stability Bioisostere ADME

Evidence-Backed Research and Industrial Application Scenarios for CAS 1105233-36-0


Prostate Cancer Probe Development Targeting Androgen-Independent Pathways

Based on the class-level cytotoxicity profile of sulfonyl 1,2,4-oxadiazoles (IC₅₀ 0.50–5.10 µM on DU-145, retained activity on PC-3, and low MCF-10A toxicity) [1], CAS 1105233-36-0 is a suitable candidate scaffold for medicinal chemistry campaigns aiming to develop probes selective for androgen-independent prostate cancer. The compound's sulfonylmethyl linker places it in the active subset of the chemotype, while the 3,4-dimethoxyphenyl group may be elaborated to optimize potency and selectivity [1].

GSK-3β Kinase Inhibitor Scaffold for Neurodegenerative Disease Research

The 5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole sub-series is claimed as a GSK-3β inhibitor chemotype in U.S. Patent 8,492,378 [2]. CAS 1105233-36-0 retains the critical 4-methoxybenzenesulfonyl pharmacophore required for kinase engagement. It can serve as a starting point for structure-guided optimization of GSK-3β inhibitors for Alzheimer's disease, bipolar disorder, or cerebral stroke research.

Phosphodiesterase 4B2 (PDE4B2) Inhibitor for Anti-Inflammatory Screening

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole analogs exhibit PDE4B2 inhibition with IC₅₀ values in the low micromolar range (e.g., 5.28 µM) [3]. CAS 1105233-36-0, which incorporates this 3,4-dimethoxyphenyl moiety, is a logical candidate for PDE4B2-focused anti-inflammatory screening cascades. Its sulfonylmethyl substituent at position 5 provides an additional vector for modulating selectivity across PDE isoforms.

Chemical Biology Tool for Investigating Sulfone-Mediated Target Engagement

The documented activity cliff between sulfide and sulfonyl 1,2,4-oxadiazoles (IC₅₀ shift from > 100 µM to sub-micromolar) [1] establishes the sulfone group as a critical determinant of biological activity. CAS 1105233-36-0, with its 4-methoxybenzenesulfonylmethyl moiety, can be deployed as a chemical biology tool to probe sulfone-dependent target engagement mechanisms, particularly in cancer cell-based assays where sulfide analogs are inactive.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.